Cas no 1016727-29-9 (2-chloro-N-(prop-2-yn-1-yl)propanamide)

2-Chloro-N-(prop-2-yn-1-yl)propanamide is a chloro-substituted propanamide derivative featuring a terminal alkyne functional group. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, enabling its use as a versatile intermediate in the preparation of more complex molecules. The presence of both electrophilic (chloro) and nucleophilic (alkyne) moieties allows for selective modifications, such as nucleophilic substitution or click chemistry applications. Its structural features make it suitable for cross-coupling reactions, cyclizations, and polymer synthesis. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for achieving consistent results in synthetic workflows.
2-chloro-N-(prop-2-yn-1-yl)propanamide structure
1016727-29-9 structure
Product Name:2-chloro-N-(prop-2-yn-1-yl)propanamide
CAS No:1016727-29-9
MF:C6H8ClNO
MW:145.586820602417
MDL:MFCD09932762
CID:4566988
PubChem ID:24694292
Update Time:2025-06-10

2-chloro-N-(prop-2-yn-1-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(prop-2-yn-1-yl)propanamide
    • Propanamide, 2-chloro-N-2-propyn-1-yl-
    • 2-chloro-N-prop-2-ynylpropanamide
    • AKOS000173983
    • G67206
    • EN300-28020
    • 1016727-29-9
    • 2-chloro-N-(prop-2-yn-1-yl)propanamide
    • MDL: MFCD09932762
    • Inchi: 1S/C6H8ClNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9)
    • InChI Key: HNYDVIIXHFSUMG-UHFFFAOYSA-N
    • SMILES: C(NCC#C)(=O)C(Cl)C

Computed Properties

  • Exact Mass: 145.029442g/mol
  • Monoisotopic Mass: 145.029442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 145.59g/mol
  • XLogP3: 0.7
  • Topological Polar Surface Area: 29.1Ų

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Additional information on 2-chloro-N-(prop-2-yn-1-yl)propanamide

Comprehensive Overview of 2-chloro-N-(prop-2-yn-1-yl)propanamide (CAS No. 1016727-29-9): Properties, Applications, and Innovations

2-chloro-N-(prop-2-yn-1-yl)propanamide, with the CAS registry number 1016727-29-9, is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This compound, often referred to in scientific literature by its systematic name, features a propargyl group (prop-2-yn-1-yl) and a chloro-substituted propanamide moiety, making it a valuable intermediate in synthetic chemistry and material science. Researchers and industries are increasingly exploring its potential in fields such as pharmaceutical synthesis, agrochemical development, and advanced polymer formulations.

The molecular structure of 2-chloro-N-(prop-2-yn-1-yl)propanamide combines reactivity and stability, enabling its use in click chemistry reactions—a hot topic in modern organic synthesis. Click chemistry, a Nobel Prize-winning concept, emphasizes efficient and modular bond formations, and this compound’s alkyne functional group (prop-2-yn-1-yl) is pivotal for such transformations. This aligns with current trends in green chemistry, where researchers seek sustainable methods to reduce waste and energy consumption. The compound’s role in bioorthogonal chemistry—another trending area—further highlights its relevance in drug discovery and bioconjugation techniques.

From an industrial perspective, 2-chloro-N-(prop-2-yn-1-yl)propanamide is often utilized as a building block for more complex molecules. Its chloro and amide functionalities allow for further derivatization, making it a key player in the synthesis of crop protection agents and specialty chemicals. Recent studies have also explored its potential in smart materials, such as stimuli-responsive polymers, which are widely discussed in the context of nanotechnology and biomedical engineering. These applications resonate with growing public interest in sustainable materials and eco-friendly innovations.

Safety and handling of 2-chloro-N-(prop-2-yn-1-yl)propanamide are critical considerations for laboratories and manufacturers. While not classified as a hazardous substance under standard regulations, proper storage conditions—such as avoidance of moisture and extreme temperatures—are recommended to maintain its stability. This aligns with the broader industry focus on chemical safety protocols and regulatory compliance, topics frequently searched by professionals in the field.

In the context of market trends, the demand for high-purity intermediates like 2-chloro-N-(prop-2-yn-1-yl)propanamide is rising, driven by advancements in personalized medicine and precision agriculture. Analysts note that the compound’s niche applications in proteomics and genomics research are also contributing to its growing commercial significance. For instance, its use in biomarker labeling techniques has been highlighted in recent cancer research studies, a topic of high public interest.

To summarize, 2-chloro-N-(prop-2-yn-1-yl)propanamide (CAS No. 1016727-29-9) exemplifies the intersection of fundamental research and applied science. Its multifaceted roles—from enabling cutting-edge chemical synthesis to contributing to life sciences—make it a compound worth watching in the evolving landscape of specialty chemicals. As industries and academia continue to prioritize innovation and sustainability, this compound is poised to remain a subject of active investigation and development.

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